molecular formula C17H18ClNO4 B12174337 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide

Cat. No.: B12174337
M. Wt: 335.8 g/mol
InChI Key: TYGCWMBIMSGKQB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of chlorophenoxy and methoxyphenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 4-chlorophenol with 2-(4-methoxyphenoxy)ethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-2-methylpropanoic acid
  • 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
  • 2-methyl-4-chlorophenoxy acetic acid

Uniqueness

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide is unique due to its specific combination of chlorophenoxy and methoxyphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C17H18ClNO4/c1-21-14-6-8-15(9-7-14)22-11-10-19-17(20)12-23-16-4-2-13(18)3-5-16/h2-9H,10-12H2,1H3,(H,19,20)

InChI Key

TYGCWMBIMSGKQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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